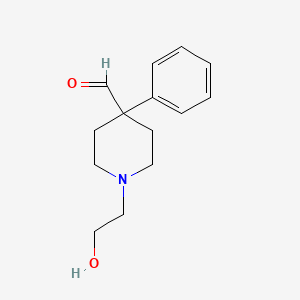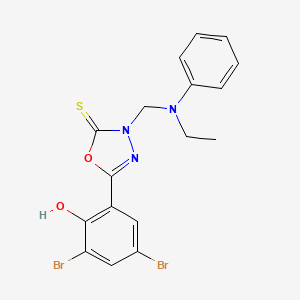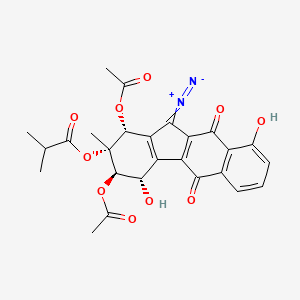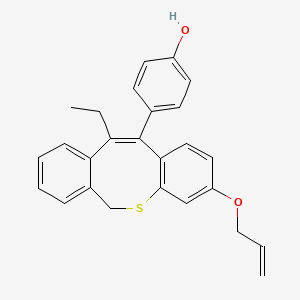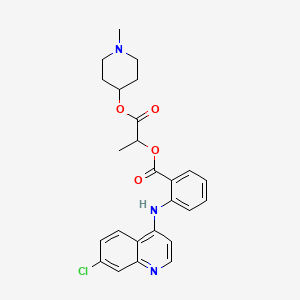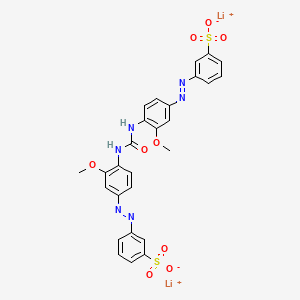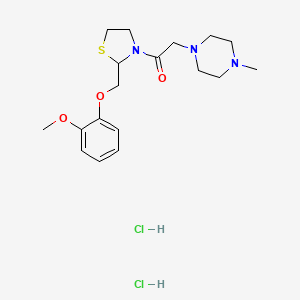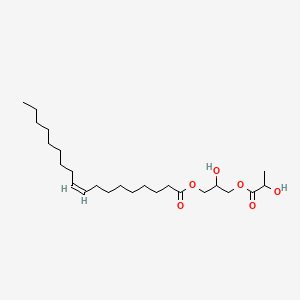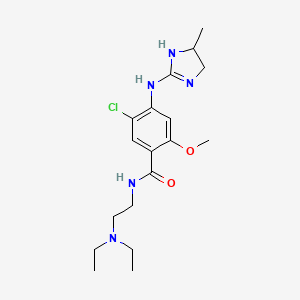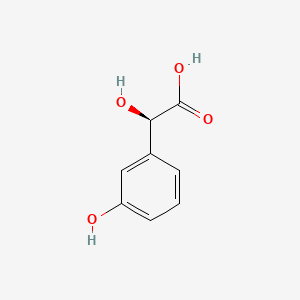
3-Hydroxymandelic acid, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymandelic acid, (-)-: is a hydroxy acid derivative of mandelic acid. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is known for its chirality, existing in enantiomeric forms. It is a metabolite of phenylephrine, an α-receptor agonist, and is found in human urine as a normal constituent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through various methods. One common approach involves the hydroxylation of mandelic acid. This process typically uses reagents such as hydrogen peroxide and a catalyst like iron(III) chloride under controlled conditions .
Industrial Production Methods: In industrial settings, 3-Hydroxymandelic acid is often produced through the chiral separation of mandelic acid derivatives. Techniques such as ligand-exchange capillary electrochromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymandelic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted mandelic acid derivatives
Scientific Research Applications
3-Hydroxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a metabolite marker in studies involving phenylephrine metabolism.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of urinary infections and acne.
Industry: It is used in the production of semi-synthetic penicillins and cephalosporins.
Mechanism of Action
The mechanism of action of 3-Hydroxymandelic acid involves its role as a metabolite of phenylephrine. Phenylephrine is an α-receptor agonist, and its metabolism leads to the formation of 3-Hydroxymandelic acid. This compound can interact with various molecular targets and pathways, including those involved in oxidative stress and antioxidant defense .
Comparison with Similar Compounds
- Mandelic acid
- 3,4-Dihydroxymandelic acid
- 4-Hydroxy-3-methoxymandelic acid
Comparison: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other mandelic acid derivatives. For instance, 3,4-Dihydroxymandelic acid has two hydroxyl groups, which significantly alters its reactivity and applications .
Properties
CAS No. |
17513-99-4 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 |
InChI Key |
OLSDAJRAVOVKLG-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




